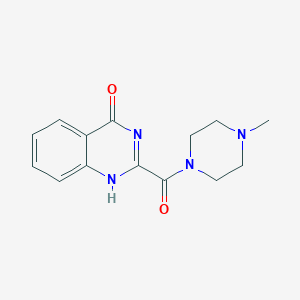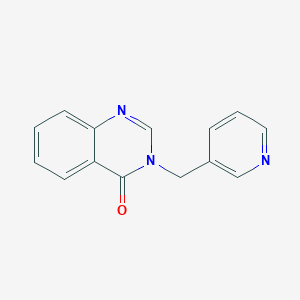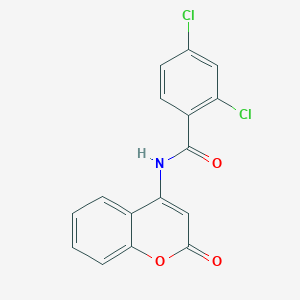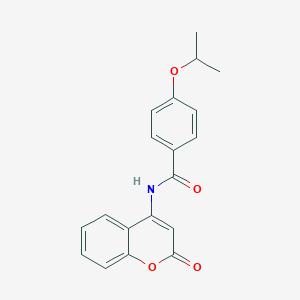
1-Methyl-4-(cyclohexylcarbamoyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(cyclohexylcarbamoyl)pyridinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MCCP and is commonly used as a reagent in organic chemistry. MCCP is a quaternary ammonium salt that is typically synthesized by reacting pyridine with cyclohexyl isocyanate and methyl iodide. In
Mécanisme D'action
The mechanism of action of MCCP is not well understood. However, it is believed that MCCP acts as a nucleophile and attacks electrophilic substrates. This reaction results in the formation of a covalent bond between the substrate and MCCP.
Biochemical and Physiological Effects:
MCCP has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. MCCP has been shown to be stable under a wide range of conditions, making it a useful reagent in organic chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
MCCP has several advantages for use in lab experiments. It is a stable reagent that can be easily synthesized and purified. MCCP is also relatively non-toxic and has low acute toxicity. However, one limitation of MCCP is that its mechanism of action is not well understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MCCP. One area of research could focus on determining the mechanism of action of MCCP. Understanding the mechanism of action could lead to the development of new applications for MCCP in organic chemistry. Another area of research could focus on the use of MCCP in the preparation of immobilized enzymes for use in biocatalysis. Finally, the use of MCCP as a chiral auxiliary in asymmetric synthesis could be further explored, potentially leading to the development of new synthetic methods.
Méthodes De Synthèse
The synthesis of MCCP involves the reaction of pyridine with cyclohexyl isocyanate and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as acetonitrile. The reaction yields MCCP as a white crystalline powder, which can be purified through recrystallization.
Applications De Recherche Scientifique
MCCP has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic chemistry, particularly in the synthesis of carbamates and ureas. MCCP has also been used in the preparation of immobilized enzymes and as a chiral auxiliary in asymmetric synthesis.
Propriétés
Formule moléculaire |
C13H19N2O+ |
|---|---|
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
N-cyclohexyl-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-15-9-7-11(8-10-15)13(16)14-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3/p+1 |
Clé InChI |
UWXXDHWOPNLUTI-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
SMILES canonique |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)



![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)
